Gadoxetate Disodium Gadoxetate Disodium Gadoxetate Disodium is a paramagnetic contrast agent consisting of the disodium salt of the gadolinium ion chelated with the lipophilic moiety ethoxybenzyl (EOB) bound to diethylenetriamine pentaacetic acid (DTPA). When placed in a magnetic field, gadolinium produces a large magnetic moment and so a large local magnetic field, which can enhance the relaxation rate of nearby protons; as a result, the signal intensity of tissue images observed with magnetic resonance imaging (MRI) may be enhanced. Because this agent is preferentially taken up by normal functioning hepatocytes, normal hepatic tissue is enhanced with MRI while tumor tissue is unenhanced. In addition, because this agent is excreted in the bile, it may be used to visualize the biliary system using MRI.
Brand Name: Vulcanchem
CAS No.: 135326-22-6
VCID: VC0528638
InChI: InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;;2*+1/p-2
SMILES: CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3]
Molecular Formula: C23H31GdN3Na2O11
Molecular Weight: 728.7 g/mol

Gadoxetate Disodium

CAS No.: 135326-22-6

Cat. No.: VC0528638

Molecular Formula: C23H31GdN3Na2O11

Molecular Weight: 728.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Gadoxetate Disodium - 135326-22-6

Specification

CAS No. 135326-22-6
Molecular Formula C23H31GdN3Na2O11
Molecular Weight 728.7 g/mol
IUPAC Name disodium;2-[2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;gadolinium
Standard InChI InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;;2*+1/p-2
Standard InChI Key CMCJQFVJLCWMBD-UHFFFAOYSA-L
SMILES CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3]
Canonical SMILES CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Gd]
Appearance Solid powder

Introduction

Chemical Composition and Physicochemical Properties

Molecular Structure

Gadoxetate disodium (C₂₃H₂₈GdN₃Na₂O₁₁) consists of a gadolinium(III) ion chelated by a modified diethylenetriaminepentaacetic acid (DTPA) ligand with an ethoxybenzyl (EOB) moiety. The lipophilic EOB group enables selective hepatocyte uptake, while the hydrophilic DTPA component ensures renal clearance . The compound's IUPAC name—disodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+)—reflects its intricate coordination chemistry .

Physicochemical Characteristics

Table 1 summarizes key physicochemical parameters:

PropertyValueMeasurement ConditionsSource
Density1.088 g/mL37°CFDA Label
Viscosity2.32 mPa·s37°CMerck Index
Osmolality1.53 osmol/kg-Merck Index
pH6.8–8.0-FDA Label
Relaxivity (T1)8.7 L/mmol/sec0.47 T, 39°C, plasmaBayer PI

The amphiphilic nature of gadoxetate disodium facilitates both aqueous solubility (critical for intravenous administration) and hepatocyte membrane interaction . Its thermodynamic stability constant (log K<sub>GdL</sub> = -23.46) ensures minimal free gadolinium release, reducing nephrogenic systemic fibrosis risk .

Pharmacokinetics and Biodistribution

Absorption and Distribution

Following intravenous injection at 0.025 mmol/kg (standard dose), gadoxetate disodium exhibits dual excretion pathways:

  • Hepatobiliary excretion (50%): Mediated by organic anion-transporting polypeptides (OATPs) on hepatocyte basolateral membranes

  • Renal excretion (50%): Via glomerular filtration

Protein binding remains transient and weak (<10%), with a plasma half-life of 0.8–1.7 hours in patients with normal hepatic function . The ethoxybenzyl moiety drives hepatocellular uptake, achieving peak liver parenchyma enhancement 20–45 minutes post-injection .

Metabolic Profile

Gadoxetate disodium undergoes no hepatic metabolism, maintaining structural integrity until biliary or renal elimination . This stability is critical for minimizing gadolinium deposition in tissues, though long-term retention studies remain ongoing .

Clinical Applications in Hepatobiliary Imaging

Focal Liver Lesion Characterization

Gadoxetate disodium-enhanced MRI demonstrates 89–94% sensitivity and 88–93% specificity for differentiating hepatocellular carcinoma (HCC) from regenerative nodules in cirrhosis . The hepatobiliary phase (HBP) provides superior lesion-to-parenchyma contrast compared to extracellular agents, particularly for lesions <2 cm .

Biliary Tree Visualization

The 50% biliary excretion enables functional assessment of biliary anatomy and patency. HBP images acquired ≥60 minutes post-injection reliably depict:

  • Post-surgical biliary leaks

  • Congenital ductal anomalies

  • Obstructive cholangiopathies

Quantitative Liver Function Assessment

Emerging applications leverage the hepatocyte-specific uptake to quantify:

  • Liver segmental function (via relative enhancement ratios)

  • Transplant graft viability

  • Chemotherapy-induced hepatotoxicity

ParameterGadoxetate DisodiumExtracellular Agents
AE Rate1.7%2.4–3.1%
Nephrotoxicity Risk0.11%0.7–1.2%
Motion Artifact Incidence12%2–4%
HBP Image QualitySuperiorNot Applicable

Technical Challenges and Optimization Strategies

Transient Severe Respiratory Motion

Occurring in 12% of examinations, this artifact predominantly affects arterial-phase images due to:

  • Diaphragmatic spasm: Likely mediated by transient hypocalcemia from gadoxetate's chelating properties

  • Injection parameters: 20 mL volumes (2 mL/s) increase incidence vs 10 mL (20% vs 10%, p=0.01)

Mitigation strategies include:

  • Slow injection rates: 1 mL/s reduces artifact severity

  • Controlled breathing protocols: Expiratory breath-holds improve reproducibility

  • Alternative k-space sampling: Compressed sensing or view-sharing techniques

Arterial-Phase Timing Challenges

The low gadolinium concentration (0.25 mmol/mL vs 0.5 mmol/mL in extracellular agents) necessitates precise bolus timing. Optimal arterial enhancement is achieved with:

  • Test bolus or fluoroscopic triggering: For patients with cardiac output variations

  • Dual arterial phases: Combining early and late acquisitions

Future Directions and Research Frontiers

Dose Optimization Studies

Ongoing trials investigate:

  • Weight-adjusted vs fixed dosing: Balancing HBP enhancement and motion artifacts

  • Split-dose protocols: Separating dynamic and hepatobiliary phase contrast

Quantitative Biomarker Development

Advanced pharmacokinetic modeling enables:

  • Hepatocyte fraction quantification: Using HBP signal intensity ratios

  • Biliary excretion kinetics: Assessing biliary obstruction severity

Pediatric Applications

Preliminary data in 52 pediatric patients (2 months–18 years) show:

  • Zero drug-related AEs

  • Equivalent diagnostic accuracy to adult populations

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